molecular formula C10H14N2O6 B2822150 Ethyl 3-[2-(acetyloxy)ethoxy]-5-amino-4-isoxazolecarboxylate CAS No. 303997-34-4

Ethyl 3-[2-(acetyloxy)ethoxy]-5-amino-4-isoxazolecarboxylate

Cat. No.: B2822150
CAS No.: 303997-34-4
M. Wt: 258.23
InChI Key: MKNKXXFXHHPCGX-UHFFFAOYSA-N
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Description

Introduction to Isoxazole Derivatives and Strategic Relevance

Historical Context and Evolution of Isoxazole Chemistry

Isoxazole derivatives have been pivotal in organic chemistry since their discovery in the late 19th century. The foundational synthesis of isoxazole via cycloaddition reactions between nitrile oxides and alkynes marked a breakthrough in heterocyclic chemistry. Early applications focused on agrochemicals, but the 20th century saw a shift toward pharmaceuticals, driven by the discovery of β-lactamase-resistant antibiotics like cloxacillin.

The structural simplicity of the isoxazole ring—a five-membered heterocycle with nitrogen and oxygen atoms—facilitates diverse functionalization. For example, the introduction of electron-withdrawing groups (e.g., carboxylates) enhances stability, while amino groups improve solubility and bioavailability. These modifications have enabled the development of compounds like valdecoxib (a COX-2 inhibitor) and leflunomide (an immunomodulator).

Table 1: Milestones in Isoxazole Chemistry

Year Discovery/Advancement Impact
1966 Photolysis of isoxazole Enabled azirine intermediate synthesis
1980s β-lactam antibiotics with isoxazole Combated penicillin-resistant bacteria
2020s Green synthesis methods Reduced environmental footprint of production

The evolution of isoxazole chemistry reflects broader trends in drug discovery, emphasizing modular synthesis and target specificity.

Structural Significance of Ethyl 3-[2-(Acetyloxy)ethoxy]-5-amino-4-isoxazolecarboxylate

The compound’s structure combines multiple functional groups that confer distinct physicochemical and biological properties:

  • Isoxazole Core : The aromatic heterocycle provides a rigid scaffold for intermolecular interactions, such as hydrogen bonding with biological targets.
  • 5-Amino Group : Enhances nucleophilicity, enabling participation in Schiff base formation or coordination with metal ions.
  • Ethyl Carboxylate : Improves lipid solubility, facilitating membrane permeability.
  • Acetyloxyethoxy Side Chain : Acts as a prodrug moiety, hydrolyzing in vivo to release bioactive components.

Table 2: Functional Group Analysis

Group Role Example Interaction
Isoxazole ring Aromatic backbone π-Stacking with enzyme active sites
5-Amino Hydrogen bond donor Binds to ATP-binding pockets
Acetyloxyethoxy Metabolic stability Esterase-mediated hydrolysis

The spatial arrangement of these groups allows for selective interactions with biological targets, such as cyclooxygenase-2 (COX-2) or bacterial cell wall synthases. Computational studies using the InChI code 1S/C10H14N2O6/c1-3-15-10(14)7-8(11)18-12-9(7)17-5-4-16-6(2)13/h3-5,11H2,1- predict favorable binding affinities for inflammatory mediators.

Academic and Industrial Motivations for Research

Academic Priorities
  • Synthetic Methodology : Recent advances focus on regioselective functionalization. For instance, microwave-assisted synthesis reduces reaction times from hours to minutes while improving yields (>85%).
  • Structure-Activity Relationships (SAR) : Modifying the acetyloxyethoxy chain alters metabolic stability. Derivatives with shorter chains exhibit faster hydrolysis but reduced half-lives.
  • Mechanistic Studies : Research using NMR and X-ray crystallography reveals that the amino group stabilizes transition states in enzyme inhibition.
Industrial Applications
  • Pharmaceuticals : The compound serves as an intermediate for nonsteroidal anti-inflammatory drugs (NSAIDs) and antimicrobial agents. Companies like Chem-Impex utilize it in high-throughput screening libraries.
  • Agrochemicals : Its derivatives show herbicidal activity by inhibiting acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis.
  • Materials Science : Incorporation into polymers enhances thermal stability (decomposition temperature >250°C).

Table 3: Academic vs. Industrial Research Focus

Aspect Academic Research Industrial Research
Goals Mechanistic insights, SAR Scalable synthesis, cost efficiency
Methods DFT calculations, crystallography Process optimization, automation
Outputs Publications, patents Marketable products, regulatory approvals

Collaborations between academia and industry, such as those described in PMC studies, accelerate the translation of isoxazole derivatives into clinical trials.

Properties

IUPAC Name

ethyl 3-(2-acetyloxyethoxy)-5-amino-1,2-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O6/c1-3-15-10(14)7-8(11)18-12-9(7)17-5-4-16-6(2)13/h3-5,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNKXXFXHHPCGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1OCCOC(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-[2-(acetyloxy)ethoxy]-5-amino-4-isoxazolecarboxylate typically involves multiple steps:

    Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine.

    Introduction of the Amino Group: The amino group can be introduced via a nucleophilic substitution reaction using an appropriate amine.

    Esterification: The ester group is often introduced through an esterification reaction involving ethanol and a carboxylic acid derivative.

    Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride or acetyl chloride.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.

Chemistry:

    Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Catalysis: Potential use in catalytic processes due to its functional groups.

Biology and Medicine:

    Drug Development: Investigated for its potential as a building block in the synthesis of bioactive compounds, including antiviral and anticancer agents.

    Biological Probes: Used in the development of probes for studying biological processes.

Industry:

    Materials Science:

Mechanism of Action

The mechanism of action of Ethyl 3-[2-(acetyloxy)ethoxy]-5-amino-4-isoxazolecarboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The isoxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The ester and amino groups can also undergo hydrolysis and other metabolic transformations, influencing the compound’s activity and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following compounds share core isoxazole-carboxylate frameworks but differ in substituents, influencing their physicochemical and biological properties:

Compound Name Substituent at Position 3 Substituent at Position 5 Molecular Formula Molecular Weight XLogP3* Key Structural Features Source
Ethyl 3-[2-(acetyloxy)ethoxy]-5-amino-4-isoxazolecarboxylate (Target) 2-(Acetyloxy)ethoxy Amino C₁₃H₁₇N₂O₇† 325.29† ~2.5‡ Hydrolyzable acetyloxy group -
Ethyl 5-amino-3-(2-[(4-chlorobenzoyl)oxy]ethoxy)-4-isoxazolecarboxylate 2-(4-Chlorobenzoyloxy)ethoxy Amino C₁₅H₁₅ClN₂O₆ 354.74 3.3 Electron-withdrawing Cl enhances stability ECHEMI (2022)
Ethyl 5-amino-3-(2-{[3-(trifluoromethyl)benzoyl]oxy}ethoxy)-4-isoxazolecarboxylate 2-(3-Trifluoromethylbenzoyloxy)ethoxy Amino C₁₆H₁₅F₃N₂O₆ 388.30 ~3.8‡ CF₃ group increases lipophilicity Parchem
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate Phenyl Methyl C₁₃H₁₃NO₃ 231.25 2.9 Lacks amino group; simpler substitution Acta Cryst. (2013)
Ethyl 5-(2-benzyloxycarbonylaminoethyl)-3-methylisoxazole-4-carboxylate Methyl Benzyloxycarbonylaminoethyl C₁₆H₁₉N₂O₅ 319.34 ~2.1‡ Bulky substituent increases steric hindrance 960化工网 (2024)

†Calculated based on molecular formula.

Key Observations:
  • Substituent Stability : The acetyloxy group in the target compound is more prone to hydrolysis compared to the 4-chlorobenzoyloxy and trifluoromethylbenzoyloxy groups in analogs, which are stabilized by electron-withdrawing substituents (Cl, CF₃) .
  • Steric Effects: The benzyloxycarbonylaminoethyl group in the 960化工网 compound introduces steric bulk, which may reduce binding affinity in biological systems .

Physicochemical Properties

  • Melting Points : The chlorobenzoyloxy analog () lacks reported melting points, but ’s compound (C₂₉H₂₁N₃O₆SCl₂) melts at 138°C, suggesting crystalline stability for halogenated derivatives .
  • Hydrogen Bonding: The amino group in the target compound and its analogs () enables hydrogen bonding, enhancing solubility compared to non-amino derivatives (e.g., ’s phenyl-substituted compound) .

Biological Activity

Ethyl 3-[2-(acetyloxy)ethoxy]-5-amino-4-isoxazolecarboxylate, also known by its CAS number 303997-34-4, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, pharmacological effects, and relevant case studies.

  • Molecular Formula : C10H14N2O6
  • Molecular Weight : 258.23 g/mol
  • CAS Number : 303997-34-4

The compound features an isoxazole ring, which is known for its role in various biological activities, particularly in the development of pharmaceuticals targeting neurological and inflammatory diseases.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. The isoxazole structure allows for significant interactions with biological targets, facilitating various pharmacological effects.

  • Receptor Interaction : The compound may act as a ligand for several receptors, influencing pathways related to inflammation and pain.
  • Enzyme Inhibition : It has been suggested that this compound could inhibit certain enzymes involved in metabolic pathways, potentially offering therapeutic benefits in conditions such as cancer and neurodegenerative diseases.

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A study demonstrated that the compound significantly inhibited cell proliferation in human cancer cell lines, suggesting its potential as an anticancer agent.

Cell LineIC50 (µM)Reference
HeLa (Cervical Cancer)12.5
MCF-7 (Breast Cancer)15.0
A549 (Lung Cancer)10.0

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in vitro. In studies involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

CytokineControl Level (pg/mL)Treated Level (pg/mL)Reference
TNF-alpha15075
IL-620090

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Variations in substituents on the isoxazole ring significantly affect its potency and selectivity towards different biological targets.

  • Substituent Variations : Modifications at the amino group and the ethoxy chain have been shown to enhance or diminish activity.
  • Analog Studies : Research involving analogs of this compound has provided insights into optimal structural features for desired biological effects.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • In Vivo Efficacy : In an animal model of cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups.
  • Safety Profile : Toxicological assessments indicated a favorable safety profile, with no significant adverse effects observed at therapeutic doses.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of Ethyl 3-[2-(acetyloxy)ethoxy]-5-amino-4-isoxazolecarboxylate as an anticancer agent. In a screening of drug libraries on multicellular spheroids, this compound exhibited notable cytotoxic effects against several cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a promising candidate for further development in cancer therapies .

Anti-inflammatory Activity

The compound has also shown anti-inflammatory properties in preclinical models. Research indicates that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. This effect is attributed to its ability to modulate signaling pathways involved in inflammation .

Polymer Synthesis

This compound serves as a useful building block in the synthesis of novel polymers with enhanced properties. Its incorporation into polymer matrices has been shown to improve mechanical strength and thermal stability, making it suitable for applications in coatings and composites .

Drug Delivery Systems

The compound's unique structure allows it to be utilized in developing drug delivery systems that enhance the solubility and bioavailability of poorly soluble drugs. Formulations incorporating this compound have demonstrated improved release profiles and targeted delivery capabilities, which are critical for effective therapeutic outcomes .

Case Studies

Study Application Findings
Study on Anticancer EffectsAnticancerDemonstrated significant cytotoxicity against multiple cancer cell lines; mechanisms include apoptosis induction .
Investigation of Anti-inflammatory PropertiesAnti-inflammatoryInhibited pro-inflammatory cytokines; potential therapeutic use in inflammatory diseases .
Development of Novel PolymersMaterial ScienceEnhanced mechanical and thermal properties in polymer matrices .
Drug Delivery System DevelopmentPharmaceutical ApplicationsImproved solubility and bioavailability for poorly soluble drugs .

Q & A

Q. Basic Characterization

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., acetyloxy-ethoxy chain integration at δ 4.2–4.5 ppm for ethoxy protons) .
  • Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]+ peak matching C₁₁H₁₅N₂O₆).
  • Infrared Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (isoxazole ring) .

How can structural ambiguities in acetyloxy-ethoxy sidechain conformation be resolved?

Q. Advanced Structural Analysis

  • Single-Crystal X-ray Diffraction : Determines bond lengths (e.g., C-O bonds in acetyloxy groups: ~1.43 Å) and dihedral angles to confirm spatial arrangement .
  • DFT Calculations : Computational modeling (e.g., Gaussian) predicts stable conformers and validates experimental data .
  • 2D NMR Techniques : NOESY or COSY to identify through-space interactions between substituents .

What preliminary assays are used to evaluate the biological activity of this compound?

Q. Basic Bioactivity Assessment

  • Enzyme Inhibition Assays : Testing against targets like cyclooxygenase (COX) or kinases, using fluorometric or colorimetric readouts .
  • Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity Profiling : MTT assays on human cell lines (e.g., HEK293) to assess safety margins .

How can structure-activity relationship (SAR) studies optimize its bioactivity?

Q. Advanced SAR Strategy

  • Functional Group Variation : Modifying the acetyloxy-ethoxy chain length or substituting the amino group with electron-donating/withdrawing groups .
  • Pharmacophore Mapping : Identifying critical moieties (e.g., ester linkage for membrane permeability) via 3D-QSAR models .
  • Metabolic Stability : Introducing fluorine atoms or methyl groups to enhance half-life in vivo .

What safety protocols are recommended for handling this compound?

Q. Basic Safety Guidelines

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .
  • Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis .

How should reactive intermediates (e.g., acyl chlorides) be managed during synthesis?

Q. Advanced Handling Protocol

  • Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent moisture-sensitive intermediates from degrading .
  • Quenching Solutions : Use ice-cold sodium bicarbonate to neutralize excess acyl chlorides .
  • Real-Time Monitoring : FTIR or TLC to track intermediate formation and minimize hazardous buildup .

Why might synthetic yields vary between laboratories, and how can reproducibility be improved?

Q. Data Contradiction Analysis

  • Source of Variability : Differences in precursor purity (e.g., acetyloxy-ethoxy derivatives >98% vs. 95%) or solvent grades (HPLC vs. technical grade) .
  • Mitigation Strategies : Standardize reagents (e.g., use Aldrich-certified products) and reaction conditions (e.g., controlled humidity) .

How can computational models predict the reactivity of this compound in novel reactions?

Q. Advanced Computational Approach

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction pathways .
  • Docking Studies : Model interactions with biological targets (e.g., protein active sites) to prioritize derivatives for synthesis .

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